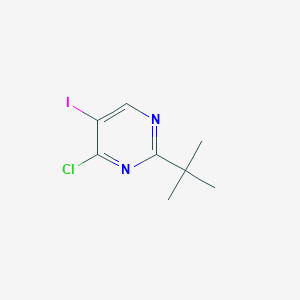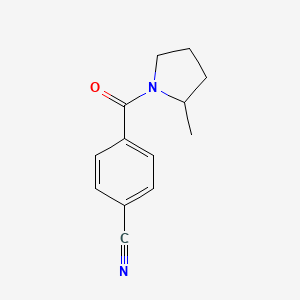
(4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride
Vue d'ensemble
Description
“(4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C9H11N3.HCl and a molecular weight of 197.66 . It is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “(4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride” can be represented by the SMILES notation: CC1=C2C(=CC=C1)NC(=N2)CN.Cl . This notation provides a way to represent the structure of the molecule in a text format.Applications De Recherche Scientifique
DNA Interaction and Fluorescent Staining
One of the prominent applications of benzimidazole derivatives, closely related to (4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride, is their ability to bind to the minor groove of DNA. Hoechst 33258, a well-known benzimidazole derivative, demonstrates strong binding affinity to AT-rich sequences in the minor groove of double-stranded B-DNA. This property is exploited in fluorescent DNA staining, allowing for the analysis of nuclear DNA content values via flow cytometry and the examination of plant chromosomes. Such derivatives also find applications as radioprotectors and topoisomerase inhibitors, underscoring their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Agricultural and Veterinary Medicine
Benzimidazole derivatives have been extensively applied as fungicides and anthelmintic drugs in agriculture and veterinary medicine. They function as specific inhibitors of microtubule assembly by binding to tubulin, affecting cell division and growth. This mechanism is crucial in understanding the action of benzimidazoles in both plant and animal health, contributing to their role in cancer chemotherapy research as well (Davidse, 1986).
Pharmaceutical Research and Development
In pharmaceutical research, (4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride and its derivatives play a pivotal role due to their versatile pharmacophore. These compounds exhibit a broad range of pharmacological functions, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. The Mannich reaction, essential in organic synthesis, is utilized to produce N-methyl derivatives and various drug molecules, indicating the importance of benzimidazole derivatives in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Cancer Research
Recent studies have focused on benzimidazole hybrids for their anticancer potential, highlighting their mechanism of action through intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. These derivatives show promise in cancer treatment due to their structural similarity to naturally occurring nitrogenous bases, such as purines, offering a foundation for the development of targeted anticancer agents (Akhtar et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
A similar compound, 1-methyl-2-benzimidazolemethanamine, has been reported to inhibit the binding of p34 protein to nedd4-1 protein . This suggests that (4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride may also interact with similar proteins or pathways.
Mode of Action
Based on the reported action of similar benzimidazole derivatives, it can be hypothesized that this compound might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various bacterial and fungal species . This suggests that the compound might interfere with the biochemical pathways essential for the growth and survival of these microorganisms.
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound might exhibit antimicrobial activity, potentially leading to the inhibition of microbial growth .
Propriétés
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJRUUOBEFEJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1H-benzimidazol-2-yl)methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B3376258.png)





![2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B3376302.png)





